molecular formula C12H16N2O B2492573 N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide CAS No. 1997492-37-1

N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide

Cat. No. B2492573
CAS RN: 1997492-37-1
M. Wt: 204.273
InChI Key: KFBUXRJXYNVTCX-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide, also known as DMPEA-PEG, is a chemical compound that has gained attention in the scientific community due to its potential use in drug delivery systems. DMPEA-PEG is a derivative of the pyridine compound, which is commonly used in pharmaceuticals due to its ability to bind to specific receptors in the body.

Mechanism of Action

N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide works by binding to specific receptors in the body, which can trigger a cellular response. The exact mechanism of action of N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide is still being studied, but it is believed to involve the activation of specific signaling pathways in the body.
Biochemical and physiological effects:
N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide can enhance the cellular uptake and retention of drugs, which can improve their efficacy. Additionally, N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide has been shown to have low toxicity and immunogenicity, which makes it an attractive candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, which makes it ideal for use in drug delivery studies. Additionally, N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide can be easily modified to achieve specific properties, such as improved solubility or targeting ability. However, N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide also has some limitations, such as the need for specialized equipment and expertise to synthesize and modify the compound.

Future Directions

There are several future directions for research on N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide. One potential area of study is the development of novel drug delivery systems using N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide. This could involve the synthesis of N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide conjugates with different drugs or the modification of the PEG chain to achieve specific targeting properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide in the body. This could lead to the development of new therapeutic approaches for a range of diseases.

Synthesis Methods

N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 3,5-dimethylpyridine-2-carboxylic acid with propargylamine, followed by the attachment of a polyethylene glycol (PEG) chain to the resulting amine group. This process results in the formation of a stable compound that can be easily purified and used in various applications.

Scientific Research Applications

N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential use in drug delivery systems. Due to its ability to bind to specific receptors in the body, N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide can be used to target specific cells or tissues, which can improve the efficacy and safety of drugs. Additionally, N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide can be used to improve the solubility and stability of drugs, which can enhance their bioavailability and reduce their toxicity.

properties

IUPAC Name

N-[2-(3,5-dimethylpyridin-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-4-12(15)13-6-5-11-10(3)7-9(2)8-14-11/h4,7-8H,1,5-6H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBUXRJXYNVTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide

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